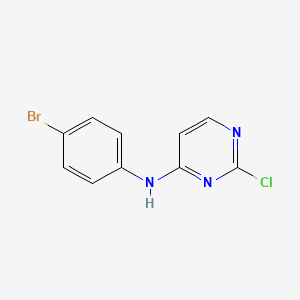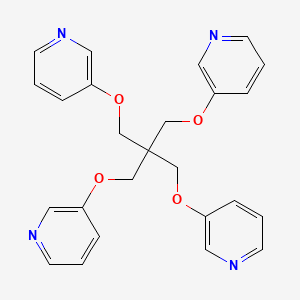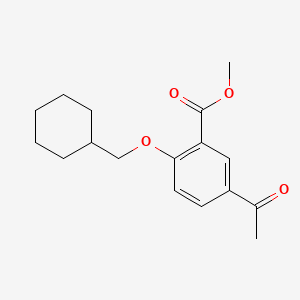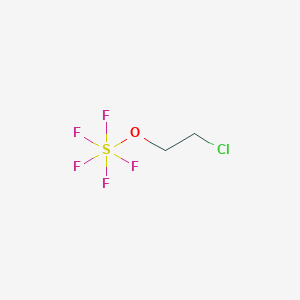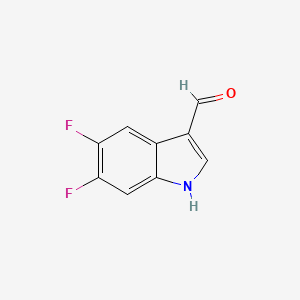
5,6-Difluoro-1h-indole-3-carbaldehyde
Overview
Description
5,6-Difluoro-1h-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5F2NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring and an aldehyde group at the 3 position .
Mechanism of Action
Target of Action
5,6-Difluoro-1H-indole-3-carbaldehyde is a member of the indole family, which are known to be precursors for the synthesis of active molecules Indole derivatives are known to be involved in a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .
Mode of Action
It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This suggests that this compound may interact with its targets through these mechanisms, leading to changes in the targets’ function and potentially contributing to its biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound may affect multiple pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Cellular Effects
Indole derivatives are known to have various biologically vital properties .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
Indole derivatives are known to have various effects on the activity or function of specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-1h-indole-3-carbaldehyde typically involves the introduction of fluorine atoms into the indole ring followed by the formation of the aldehyde group. One common method is the electrophilic fluorination of 1H-indole-3-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1h-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5,6-Difluoro-1H-indole-3-carboxylic acid.
Reduction: 5,6-Difluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoro-1h-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoroindole: Lacks the aldehyde group but has similar fluorine substitution.
5,7-Difluoroindole: Has fluorine atoms at different positions on the indole ring.
4,6-Difluoroindole: Another positional isomer with fluorine atoms at the 4 and 6 positions.
Uniqueness
5,6-Difluoro-1h-indole-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the presence of the aldehyde group. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
5,6-difluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNNILBFBSJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
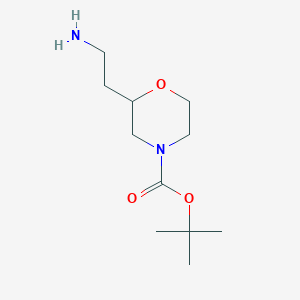
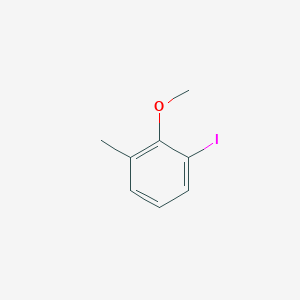
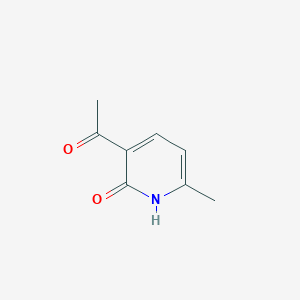
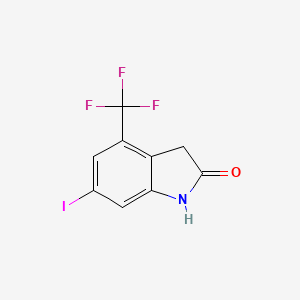
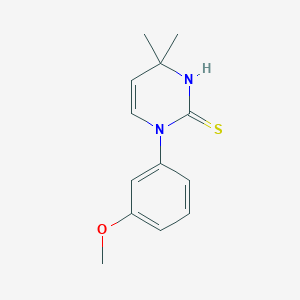
![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)
![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)
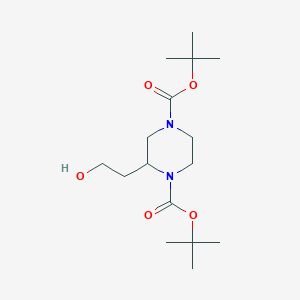
![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)
